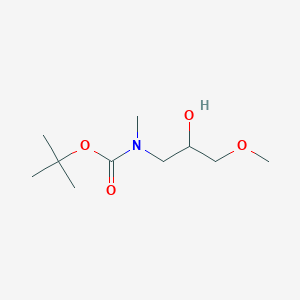

Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate

説明

Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl-substituted amine, and a 2-hydroxy-3-methoxypropyl side chain. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals. For example, structurally analogous Boc-protected intermediates, such as (S)-tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate, are critical in synthesizing anticoagulant agents like rivaroxaban . The Boc group is widely used to protect amines during multi-step syntheses due to its stability under basic and nucleophilic conditions, which is evident in diverse synthetic protocols across the provided evidence .

The hydroxyl and methoxy groups in its side chain confer unique polarity and hydrogen-bonding capabilities, influencing solubility and reactivity. Such functional groups are common in bioactive molecules, as seen in heterocyclic derivatives like tert-butyl (1-cyano-2-methylpropyl)(methyl)carbamate, which is transformed into tetrazole-containing analogs for drug discovery .

特性

分子式 |

C10H21NO4 |

|---|---|

分子量 |

219.28 g/mol |

IUPAC名 |

tert-butyl N-(2-hydroxy-3-methoxypropyl)-N-methylcarbamate |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)6-8(12)7-14-5/h8,12H,6-7H2,1-5H3 |

InChIキー |

UBNCVJPBJYIZGS-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N(C)CC(COC)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate alcohols or amines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate (Boc2O) as a reagent under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by standard techniques such as distillation or recrystallization .

化学反応の分析

Types of Reactions

Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl carbamates include di-tert-butyl dicarbonate (Boc2O), triethylamine, pyridine, potassium permanganate, osmium tetroxide, hydrogen gas, nickel, rhodium, sodium methoxide, and lithium aluminum hydride .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carbonyl compounds, while reduction reactions may produce amines or alcohols .

科学的研究の応用

Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate has several scientific research applications, including:

作用機序

The mechanism of action of tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate involves the formation of a stable carbamate group, which can protect amino groups from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to nucleophilic attack. The compound can be deprotected under acidic conditions, releasing the free amine .

類似化合物との比較

Table 1: Key Structural Features of Tert-butyl Carbamate Derivatives

Key Observations:

- Backbone Flexibility vs. Rigidity: The target compound’s linear aliphatic chain (2-hydroxy-3-methoxypropyl) offers conformational flexibility, contrasting with rigid aromatic or cyclohexane backbones in analogs like . Flexible chains may enhance solubility but reduce target-binding specificity compared to rigid frameworks .

- Functional Group Reactivity: The hydroxy and methoxy groups in the target compound are less reactive than the cyano group in , which undergoes nitrile-to-tetrazole conversion under acidic conditions. This difference impacts their roles in synthesis—hydroxy/methoxy groups are often retained in final products, while cyano groups are transformed .

Physicochemical and Spectroscopic Properties

Table 3: NMR and MS Data for Selected Analogs

Key Observations:

- Boc Group Signature: All compounds show a singlet at δ ~1.40–1.43 ppm for the Boc tert-butyl group, confirming its stability across diverse syntheses .

- Side-Chain Differentiation: The target compound’s hydroxy and methoxy groups would produce distinct signals (e.g., δ ~3.30 ppm for OCH₃ and δ ~1.50 ppm for OH, if present), differing from cyano (δ ~2.80 ppm) or aromatic protons (δ ~7.00–8.00 ppm) in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。